

# Notoginsenoside T1: A Technical Overview of its Chemical Profile and Biological Landscape

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Notoginsenoside T1

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## Abstract

**Notoginsenoside T1** is a dammarane-type triterpenoid saponin and a constituent of the traditional Chinese medicinal herb *Panax notoginseng*. Despite the extensive research into the pharmacological properties of many notoginsenosides, **Notoginsenoside T1** remains a relatively understudied compound. This technical guide provides a comprehensive summary of the currently available information on its chemical structure and properties. Due to the limited specific data on its biological activities and mechanisms of action, this document also cautiously extrapolates potential areas of interest based on the activities of the closely related and well-researched compound, Notoginsenoside R1. All quantitative data are presented in structured tables, and conceptual workflows and potential signaling pathways are visualized using diagrams to facilitate understanding.

## Chemical Structure and Physicochemical Properties

**Notoginsenoside T1** is identified by the Chemical Abstracts Service (CAS) registry number 343962-53-8.<sup>[1]</sup> Its molecular formula is C<sub>36</sub>H<sub>60</sub>O<sub>10</sub>, and it has a molecular weight of 652.87 g/mol.<sup>[1]</sup> The systematic IUPAC name for **Notoginsenoside T1** is  $\beta$ -D-Glucopyranoside, (3 $\beta$ ,6 $\alpha$ ,12 $\beta$ ,20E)-24,25-epoxy-3,12,23-trihydroxydammar-20(22)-en-6-yl (9CI).<sup>[1]</sup>

While a definitive, publicly available 2D or 3D structure diagram for **Notoginsenoside T1** is scarce, its IUPAC name suggests a dammarane-type aglycone backbone with specific hydroxyl

and epoxy functionalities, and a  $\beta$ -D-glucopyranoside moiety attached at the C-6 position.

Table 1: Physicochemical Properties of **Notoginsenoside T1**

Property	Value	Source
CAS Number	343962-53-8	[1]
Molecular Formula	C36H60O10	[1]
Molecular Weight	652.87 g/mol	[1]
Melting Point	131-133 °C	[1]
Boiling Point (Predicted)	764.5 $\pm$ 60.0 °C	[1]
Density (Predicted)	1.29 $\pm$ 0.1 g/cm <sup>3</sup>	[1]
pKa (Predicted)	12.91 $\pm$ 0.70	[1]

## Spectroscopic Data

Detailed experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for **Notoginsenoside T1**, are not readily available in the public domain. The characterization of this compound would typically involve a combination of these techniques to elucidate its precise structure and stereochemistry.

## Biological Activities and Potential Signaling Pathways

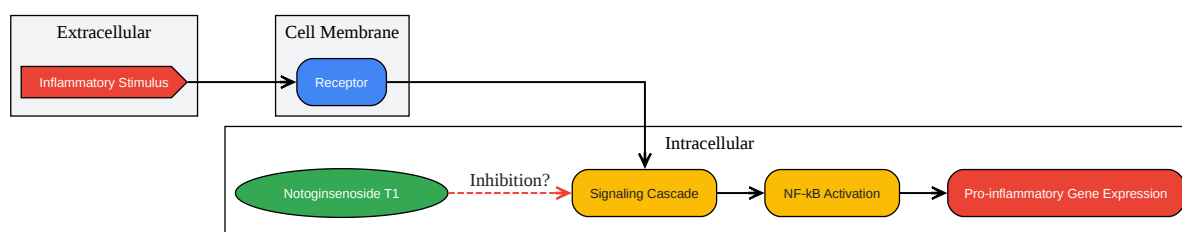
Direct experimental evidence for the biological activities of **Notoginsenoside T1** is very limited in published scientific literature. However, based on the well-documented pharmacological effects of other notoginsenosides, particularly the structurally similar Notoginsenoside R1, some potential activities can be hypothesized. It is crucial to emphasize that these are speculative and require experimental validation for **Notoginsenoside T1**.

Notoginsenoside R1 is known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3] It has been shown to modulate

several key signaling pathways, such as the NF- $\kappa$ B and MAPK pathways, which are central to the inflammatory response.[2]

## Potential Anti-Inflammatory Effects

Given the anti-inflammatory properties of many ginsenosides, it is plausible that **Notoginsenoside T1** may also exhibit similar activities. A potential mechanism could involve the inhibition of pro-inflammatory mediators.



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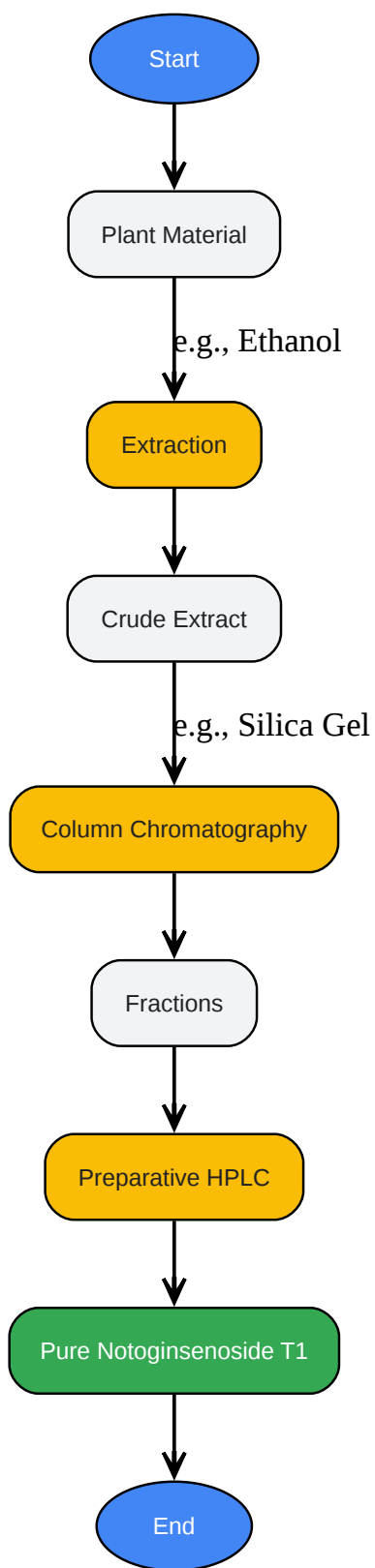
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway by **Notoginsenoside T1**.

## Experimental Protocols

Specific experimental protocols for the isolation, purification, and biological analysis of **Notoginsenoside T1** are not detailed in the available literature. However, general methodologies for the extraction and separation of saponins from *Panax notoginseng* can be adapted.

## General Isolation and Purification Workflow

The isolation of notoginsenosides from plant material typically involves solvent extraction followed by various chromatographic techniques.



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Caption: A generalized workflow for the isolation and purification of notoginsenosides.

## Conclusion and Future Directions

**Notoginsenoside T1** is a defined chemical entity within the diverse family of saponins from *Panax notoginseng*. However, there is a significant gap in the scientific literature regarding its biological activities and therapeutic potential. The information available on its physicochemical properties provides a foundation for its identification and quantification. Future research should focus on the comprehensive elucidation of its pharmacological profile, including its effects on various cellular and animal models of disease. Determining its mechanism of action and potential molecular targets will be crucial for any future drug development efforts. The structural similarities to other bioactive notoginsenosides suggest that **Notoginsenoside T1** may hold untapped therapeutic potential, warranting further investigation.

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## References

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